molecular formula C8H4ClNO2 B1294897 4-Chloroisatin CAS No. 6344-05-4

4-Chloroisatin

Cat. No. B1294897
CAS RN: 6344-05-4
M. Wt: 181.57 g/mol
InChI Key: HSYFISNDMZKGRS-UHFFFAOYSA-N
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Description

4-Chloroisatin, also known as 4-Chloro-1H-indole-2,3-dione, is an isatic acid derivative . It has a molecular formula of C8H4ClNO2 and an average mass of 181.576 Da . It is known to perform a plant growth-regulating activity .


Synthesis Analysis

Trisindolines, which include isatin derivatives like 4-Chloroisatin, have been synthesized by reacting isatins with indoles . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . In another study, Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux .


Molecular Structure Analysis

The molecular structure of 4-Chloroisatin consists of an isatin core bearing two indole moieties . It has a molecular weight of 181.58 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloroisatin are not detailed in the search results, isatin derivatives like 4-Chloroisatin have been used in the synthesis of trisindolines and Schiff bases .


Physical And Chemical Properties Analysis

4-Chloroisatin is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.3±0.3 cm3, and a molar volume of 119.5±3.0 cm3 . It has a melting point of 258°C .

Scientific Research Applications

Antimicrobial Activity

4-Chloroisatin derivatives have been shown to possess significant antimicrobial properties. A study by Pandeya, Raja, and Nath (2006) synthesized chloroisatin-3-semicarbazones and hydrazones, which displayed notable antibacterial and antifungal activities, although they did not exhibit antitubercular activity (Pandeya, Raja, & Nath, 2006).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of 4-Chloroisatin derivatives is ongoing. For example, microwave irradiation was used to accelerate the synthesis of certain derivatives from 4-Chloroisatin, as described by Ashry, Ramadan, Hamid, and Hagar (2004). This technique facilitated the creation of compounds like 1,2,4-triazino[5,6-b]indole-3-thiols (Ashry, Ramadan, Hamid, & Hagar, 2004).

Biological Activities of Metal Complexes

The formation of metal complexes with 4-Chloroisatin derivatives has been explored. Rao, Reddy, and Mahendra (2013) synthesized and characterized copper, cobalt, nickel, and zinc complexes of 5-chloroisatin Schiff base, finding these complexes displayed enhanced antibacterial and antifungal activities compared to the ligand alone (Rao, Reddy, & Mahendra, 2013).

Chemotherapeutic Applications

4-Chloroisatin-based compounds have been examined for their potential in cancer therapy. Maycotte et al. (2012) discussed the role of chloroquine, a 4-aminoquinoline derivative, in sensitizing breast cancer cells to chemotherapy, independent of autophagy inhibition (Maycotte et al., 2012).

Mutagenic Properties

Brown, Nguyen, Taghizadeh, Wishnok, and Tannenbaum (1992) investigated the mutagenic decomposition products of nitrosated 4-chloroindoles, including 4-chloroisatin. Their research contributes to the understanding of the mutagenic and potentially carcinogenic properties of these compounds (Brown, Nguyen, Taghizadeh, Wishnok, & Tannenbaum, 1992).

Antibacterial Activity of Derivatives

Several studies have focused on the antibacterial properties of novel 4-Chloroisatin derivatives. Tribak, Amin, Skalli, Senhaji, Rodi, and Iraqui (2017) synthesized new derivatives demonstrating good antimicrobial efficacy (Tribak et al., 2017).

Safety And Hazards

When handling 4-Chloroisatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

4-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFISNDMZKGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212852
Record name Indole-2,3-dione, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisatin

CAS RN

6344-05-4
Record name 4-Chloroisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6344-05-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-2,3-dione, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To 775 ml of concentrated sulfuric acid, preheated to 70° C., was added, with stirring, 136 g of isonitroso-3-chloroacetanilide at such a rate as to maintain the reaction medium at a temperature between 75° and 85° C. When all the solid had been added, the reaction mixture was heated at 90° C. for an additional 30 minutes. The reaction mixture was then cooled, and poured slowly onto ca 2 liters of ice, with stirring. Additional ice was added as necessary to maintain the temperature below room temperature. A red-orange precipitate formed which was recovered by filtration, washed with water and dried. The resultant solid was slurried in 2 liters of water, and then it was brought into solution by the addition of ca 700 ml of 3 N sodium hydroxide. The solution was filtered, and then pH was adjusted to 8 with concentrated hydrochloric acid. At this point, 120 ml of a mixture of 80 parts water and 20 parts concentrated hydrochloric acid was added. The solid which precipitated was recovered by filtration, washed with water and dried to give 50 g of crude 4-chloroisatin. The filtrate from which the 4-chloroisatin had been recovered was further acidified to pH 0 using concentrated hydrochloric acid, whereupon a further precipitate formed. It was recovered by filtration, washed with water and dried, to give 43 g of crude 6-chloroisatin.
Quantity
775 mL
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
SN Pandeya, AS Raja, G Nath - 2006 - nopr.niscpr.res.in
Two series of chloroisatin-3-semicarbazones and hydrazones have been designed and prepared by condensing 4-chloro and 6-chloroisatin with several substituted semicarbazides …
Number of citations: 19 nopr.niscpr.res.in
NK Brown, TT Nguyen, K Taghizadeh… - Chemical research in …, 1992 - ACS Publications
… B1 (preparedfrom 15N-labeled nitrite) showed no change in their mass spectra, consistent with 4-chloro-JV-nitrosodioxindole (after denitrosation in the injector port) and 4-chloroisatin. …
Number of citations: 4 pubs.acs.org
J Bergman, B Stensland - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
… 4-Chloroisatin similarly could be phenylated to 34, a molecule that also could be isolated in small amounts from the mother liquor of 31 after several days. Obviously, a “conventional” …
Number of citations: 14 onlinelibrary.wiley.com
IF Prinsloo, JP Petzer, TT Cloete… - Chemical Biology & …, 2023 - Wiley Online Library
The small molecule, isatin, is a well‐known reversible inhibitor of the monoamine oxidase (MAO) enzymes with IC 50 values of 12.3 and 4.86 μM for MAO‐A and MAO‐B, respectively. …
Number of citations: 1 onlinelibrary.wiley.com
CC Hughes, W Fenical - Journal of the American Chemical …, 2010 - ACS Publications
… We envisioned a total synthesis commencing from 4-chloroisatin (3), itself derived from reaction of 3-chloroaniline with chloral hydrate (Scheme 1). (8) The synthesis was designed with …
Number of citations: 73 pubs.acs.org
EA Kraynack, JE Dalgard, FCA Gaeta - Tetrahedron letters, 1998 - Elsevier
The regiospecific synthesis of 4- and 6-substituted isatins 5a-g in four steps from halonitrobenzenes 1a-g has been investigated for a variety of substrates (Scheme 1). The procedure …
Number of citations: 51 www.sciencedirect.com
V Woolner - 2017 - researcharchive.vuw.ac.nz
… The synthetically known compound 4-chloroisatin (138) was isolated as a new marine natural product, while 4-chloro-3-hydroxyl-3-(2-oxopropyl)-2-oxindole (139) was established to be …
Number of citations: 3 researcharchive.vuw.ac.nz
AV Konstantinov, RV Shafigulin, MM Il'in… - Russian Journal of …, 2013 - Springer
… Table 5 shows the regression equations of these dependences for the following sor bates: isatin, 7 fluoroisatin, 5 methylisatin, 5 ethyl 4 chloroisatin, and 5 ethyl 6 chloroisatin. …
Number of citations: 2 link.springer.com
VH Woolner, CM Jones, JJ Field… - Journal of natural …, 2016 - ACS Publications
… In addition, the synthetically known albeit new marine natural products 4-chloroisatin and 4-… Further purification using Diol and C18 HPLC led to the isolation of 4-chloroisatin, in the …
Number of citations: 34 pubs.acs.org
UB Adhikari, H Agarwal, N Agnihotri… - Journal of the …, 2004 - Calcutta University Press
Number of citations: 0

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